
Ki16425
Overview
Description
First identified in 2005, it has been widely used to study LPA-mediated biological processes, including cell migration, DNA synthesis, apoptosis, and immune modulation . Ki16425 inhibits both short-term calcium signaling and long-term responses like cancer cell invasion, fibrosis, and metabolic dysregulation . However, its pharmacokinetic limitations—poor oral bioavailability and non-selectivity for LPA1/LPA3—have driven the development of improved analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ki16425 is synthesized through a multi-step chemical process. The synthesis involves the reaction of 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid with various reagents under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ki16425 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .
Scientific Research Applications
Anti-inflammatory Effects
Ki16425 has been shown to mitigate inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced abdominal inflammation, this compound reduced the severity of organ damage and apoptosis in liver and kidney tissues. The compound inhibited the cleavage of caspase-3, a marker of apoptosis, and significantly decreased plasma levels of alanine aminotransferase (ALT), indicating liver protection from injury caused by inflammation .
Table 1: Inflammatory Markers in this compound Treatment
Marker | Control (LPS) | This compound Treatment |
---|---|---|
Plasma ALT (U/L) | Increased | Significantly Decreased |
Cleaved Caspase-3 | High | Low |
Apoptotic Cells (TUNEL) | High | Reduced |
Fibrosis Prevention
This compound has demonstrated antifibrotic properties in models of scleroderma. In a murine model treated with bleomycin, this compound reduced dermal and lung fibrosis significantly. Hydroxyproline content, a marker for collagen deposition, decreased by up to 45% in skin and 32% in lungs with this compound treatment compared to controls . Additionally, the expression levels of fibrotic markers such as transforming growth factor-beta (TGF-β) were notably lower in treated groups.
Table 2: Fibrosis Markers in this compound Treatment
Tissue | Hydroxyproline Content (%) | TGF-β Expression |
---|---|---|
Skin | Decreased by 35%-45% | Significantly Decreased |
Lung | Decreased by 25%-32% | Significantly Decreased |
Cancer Therapeutics
This compound exhibits potential as an antitumor agent, particularly against T cell lymphoma. In vitro studies showed that this compound inhibited LPA-mediated survival signals in lymphoma cells, promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl2 and upregulation of pro-apoptotic factors such as p53 and cleaved caspase-3 . In vivo studies further supported these findings, indicating that this compound not only slows tumor growth but also ameliorates associated organ damage.
Table 3: Tumor Response to this compound
Parameter | Control (LPA) | This compound Treatment |
---|---|---|
Apoptosis Induction | Low | High |
Tumor Volume (mm³) | Increased | Decreased |
Organ Damage (Kidney/Liver) | Significant Damage | Ameliorated |
Vascular Biology
In vascular studies, this compound has been shown to inhibit lysophosphatidic acid-induced myogenic constriction and reactive oxygen species (ROS) release in smooth muscle cells . This suggests its potential utility in treating vascular disorders where LPA signaling contributes to pathophysiology.
Table 4: Vascular Responses to this compound
Response | Control (LPA) | This compound Treatment |
---|---|---|
Myogenic Constriction | Increased | Reduced by 58% |
ROS Release | Increased | Reduced by 45% |
Mechanism of Action
Ki16425 exerts its effects by selectively inhibiting lysophosphatidic acid receptors, particularly lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3. By binding to these receptors, this compound prevents lysophosphatidic acid from activating downstream signaling pathways, leading to the inhibition of cellular processes such as proliferation, survival, and migration. The compound also induces apoptosis by down-regulating the expression of B-cell lymphoma 2 and up-regulating p53, Bax, cleaved caspase-3, and cytochrome c expression .
Comparison with Similar Compounds
Ki16425 vs. AM966
- Selectivity : AM966 is >100-fold more selective for human LPA1 than other LPA receptors, unlike this compound, which inhibits LPA1 and LPA3 with similar potency .
- Pharmacokinetics : AM966 is orally bioavailable, while this compound requires subcutaneous administration .
- Therapeutic Applications : Both reduce fibrosis and inflammation, but AM966’s selectivity minimizes off-target effects in preclinical models of pulmonary and renal fibrosis .
This compound vs. Ki16198
- Mechanistic Similarity : Ki16198 shares this compound’s potency and receptor selectivity (LPA1/LPA3), effectively blocking LPA-induced migration and invasion in pancreatic cancer cells .
- Structural Differences : Despite structural resemblance, Ki16198 exhibits comparable efficacy in vivo, suppressing metastasis in pancreatic cancer models without significant divergence in pharmacokinetics .
This compound vs. ONO-8430506
- Target: ONO-8430506 inhibits autotaxin (ATX), the enzyme producing LPA, upstream of receptor signaling, whereas this compound acts at the receptor level .
- Therapeutic Scope: Both reduce LPA-driven pathologies (e.g., hepatocellular carcinoma), but ATX inhibitors like ONO-8430506 may offer broader modulation of LPA signaling .
This compound vs. BMS-986020 and Compound 23
- Efficacy : BMS-986020 has advanced to trials for idiopathic pulmonary fibrosis, leveraging superior pharmacokinetics over this compound .
Functional and Pharmacological Comparisons
Table 1: Key Pharmacological Properties
Compound | Target Selectivity (Ki) | Bioavailability | Key Applications | Limitations |
---|---|---|---|---|
This compound | LPA1 (0.34 μM), LPA3 (0.93 μM) | Subcutaneous | Cancer, sepsis, metabolic disorders | Non-selective, poor oral PK |
AM966 | LPA1 (>100-fold selectivity) | Oral | Fibrosis, inflammation | Limited data in cancer |
Ki16198 | LPA1/LPA3 (similar to this compound) | Subcutaneous | Pancreatic cancer metastasis | Similar PK to this compound |
ONO-8430506 | ATX inhibitor | Oral | Hepatocellular carcinoma | Indirect LPA modulation |
Table 2: Efficacy in Disease Models
Critical Considerations and Contradictory Evidence
- Dose-Dependent Effects : In experimental autoimmune encephalomyelitis (EAE) models, 30 mg/kg this compound worsened motor dysfunction, whereas lower doses (15 mg/kg) improved outcomes . This highlights a narrow therapeutic window.
- Receptor Cross-Talk: this compound’s inhibition of LPA1-CD14-TLR4 interactions reduces sepsis mortality , but its non-selectivity may exacerbate side effects in neuroinflammatory models (e.g., hyperactivity in zebrafish) .
- Metabolic Effects : this compound enhances insulin sensitivity in obese mice by suppressing hepatic glucose production , yet its impact on LPA2 (involved in glucose homeostasis) remains uncharacterized .
Biological Activity
Ki16425 is a small molecule antagonist specifically targeting the lysophosphatidic acid (LPA) receptors, primarily LPA1 and LPA3. This compound has garnered attention due to its significant biological activities related to inflammation, cancer progression, and cellular signaling pathways.
- Chemical Name : 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid
- Molecular Weight : 425.86 g/mol
- Purity : ≥98%
This compound acts as an antagonist with Ki values of 0.25 μM for LPA1 and 0.36 μM for LPA3, as determined in GTPγS binding assays. The compound effectively blocks LPA-induced signaling pathways, including:
- Dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ) , which are critical in the Hippo signaling pathway .
- Inhibition of cyclooxygenase-2 (COX-2) induction by LPA in various cell lines, indicating its role in modulating inflammatory responses .
Anti-inflammatory Effects
Research indicates that this compound significantly reduces the severity of inflammation in various models:
- In a study involving peritoneal endotoxin exposure, pretreatment with this compound led to decreased neutrophil chemokine and cytokine production, reduced liver oxidative stress, and protection against organ damage and mortality associated with sepsis .
- The compound suppresses the phosphorylation of protein kinase C δ (PKCδ) and p38 MAPK in liver cells, blunting interleukin 6 production in response to lipopolysaccharide (LPS) .
Cancer Research
This compound has shown potential in cancer research by inhibiting tumor progression:
- It has been reported to block bone metastasis progression through its antagonistic action on LPA receptors, suggesting a therapeutic avenue for managing metastatic cancer .
- In lung injury models, this compound mitigated pro-inflammatory and profibrotic activities associated with LPA signaling, highlighting its role in reducing fibrosis and inflammation .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Lung Injury Model : In a bleomycin-induced pulmonary fibrosis model, administration of this compound resulted in significant reductions in lung inflammation and fibrosis markers.
- Sepsis Model : Mice pretreated with this compound exhibited lower mortality rates and reduced organ damage when exposed to endotoxin, emphasizing its protective effects against systemic inflammatory responses .
Data Summary
Q & A
Basic Research Questions
Q. What is the mechanism of action of Ki16425 as an LPA receptor antagonist, and how does its selectivity influence experimental design?
this compound acts as a competitive, reversible antagonist of lysophosphatidic acid (LPA) receptors LPA1, LPA2, and LPA3, with Ki values of 0.34 μM, 6.5 μM, and 0.93 μM, respectively. It exhibits no activity against LPA4–6 . Its selectivity profile (LPA1 > LPA3 > LPA2) makes it ideal for dissecting receptor-specific contributions to LPA-mediated processes. For example, in studies using Swiss 3T3 fibroblasts, this compound effectively inhibits LPA-induced DNA synthesis and cell migration via LPA1/LPA3 blockade . Researchers should validate receptor expression in their model systems (e.g., via RT-PCR or Western blot) to contextualize results, as efficacy varies across cell types (e.g., strong Ca²⁺ response inhibition in THP-1 cells vs. marginal effects in PC-12 cells) .
Q. How should researchers validate the specificity of this compound in blocking LPA receptor subtypes?
Methodological validation should include:
- Competitive binding assays : Compare this compound’s inhibition of LPA-induced GTPγS binding in cells overexpressing LPA1, LPA2, or LPA3 .
- Pharmacological controls : Use DGPP 8:0 (an LPA3-preferring antagonist) to differentiate subtype contributions .
- Dose-response curves : Confirm that this compound’s effects align with its Ki values (e.g., IC50 for LPA1 ~0.34 μM) .
- Cross-receptor testing : Verify lack of activity against unrelated receptors (e.g., sphingosine 1-phosphate receptors) .
Q. What are standard protocols for assessing this compound’s effects on LPA-induced signaling pathways?
Key assays include:
- Calcium flux : Measure intracellular Ca²⁺ changes using fluorescent dyes (e.g., Fura-2) in LPA-stimulated cells (e.g., THP-1 or A431 cells) .
- MAPK activation : Quantify p42/p44 MAPK phosphorylation via Western blot; this compound reduces LPA-induced MAPK activation in Swiss 3T3 fibroblasts and PC-12 cells .
- Functional endpoints : Evaluate DNA synthesis (³H-thymidine incorporation) or cell migration (Boyden chamber assays) in LPA-treated fibroblasts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on cell migration?
this compound inhibits LPA-induced migration in Swiss 3T3 fibroblasts but promotes migration in PC3M prostate cancer cells . This discrepancy arises from:
- Receptor expression heterogeneity : PC3M cells may express non-canonical LPA receptors (e.g., LPA4) or alternative signaling pathways unaffected by this compound .
- Context-dependent signaling : In cancer models, this compound may indirectly modulate cross-talk between LPA1 and growth factor receptors (e.g., PDGF-BB) .
- Experimental validation : Perform RNAi knockdown of LPA1/LPA3 in PC3M cells to isolate this compound’s target specificity .
Q. What strategies optimize this compound dosing in vivo for studying systemic inflammation or fibrosis?
- Dose-ranging studies : In murine models of LPS-induced sepsis, 5–20 mg/kg this compound (intraperitoneal) reduces inflammation markers (e.g., IL-6, CXCL1) and organ dysfunction .
- Timing and route : Pre-treat with this compound 1 hour before LPS challenge to maximize receptor blockade .
- PK/PD considerations : Monitor tissue distribution, as this compound’s efficacy in reducing liver protein oxidation may not extend to kidneys .
Q. How does this compound’s protean agonism impact experimental interpretation in neurite outgrowth studies?
this compound exhibits partial agonist activity in PC-12 cells, weakly stimulating p42/p44 MAPK while antagonizing NGF-induced neurite outgrowth . To mitigate confounding effects:
- Include vehicle controls : Differentiate baseline MAPK activation from this compound-specific effects.
- Combine with receptor knockdown : Use siRNA targeting LPA1/LPA3 to confirm that this compound’s agonism is receptor-dependent .
- Dose titration : Employ sub-Ki concentrations (e.g., <0.1 μM) to minimize off-target agonism .
Q. Methodological Recommendations
- Cell line selection : Prioritize models with well-characterized LPA receptor profiles (e.g., Swiss 3T3 fibroblasts for LPA1/LPA3, A431 cells for LPA2) .
- Data normalization : In calcium flux assays, normalize responses to total inositol phosphate levels to account for receptor density variations .
- In vivo model limitations : Note that this compound’s efficacy in neonatal rats (5 mg/kg/day) may differ from adult rodents due to developmental LPA signaling dynamics .
Properties
IUPAC Name |
3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFMNUXGDHTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438772 | |
Record name | Ki16425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355025-24-0 | |
Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KI-16425 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ki16425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-16425 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.